Danaidone

Overview

Description

Synthesis Analysis

A new synthesis approach for danaidone involves the conversion of acetonitriles into monosubstituted succinaldehydes and 3-substituted pyrroles, highlighting a convenient and versatile method. This methodology facilitated the preparation of this compound, demonstrating the compound's accessible synthetic route from basic chemical precursors (Méndez et al., 1996). Additionally, two 1H-2,3-dihydropyrrolizine derivatives, essential for this compound's synthesis, were developed, showcasing an improved method for nitrating pyrroles and offering an efficient two-step synthesis of this compound with an overall 33% yield (Rajaraman & Jimenez, 2002).

Molecular Structure Analysis

This compound's structure is integral to its function as a semiochemical. The synthesis and structural analysis of related compounds, such as 2-quinuclidonium tetrafluoroborate, shed light on the significance of amide functional groups and the potential non-planarity in this compound's structure, affecting its stability and reactivity (Tani & Stoltz, 2006).

Chemical Reactions and Properties

This compound's chemical properties are pivotal for its role in butterflies. The differential utilization of pyrrolizidine alkaloids by males of danaid butterflies for this compound production in the alar scent organ highlights its chemical transformation from plant-derived precursors, emphasizing the selective biochemical pathways involved in this compound's formation (Honda et al., 2005).

Physical Properties Analysis

The physical properties of this compound, such as its volatility and solubility, contribute to its effectiveness as a pheromone. While specific studies on this compound's physical properties were not directly found, research on related compounds and their dissolution rates can provide insights into the physical behavior of this compound in biological and environmental contexts (Chen et al., 2004).

Scientific Research Applications

Danaidone in Butterfly Pheromone Production

This compound is a significant component in the pheromone production of certain butterflies, notably the Danaus and Parantica species. In the Danaus chrysippus males, this compound is synthesized as a ketonic pheromone component, crucial for mating behavior. This synthesis requires the ingestion of pyrrolizidine alkaloids as precursors and involves specific contact behavior between different glandular organs of the butterflies. The presence of this compound on the hairpencils is contingent upon these conditions, indicating its role in sexual selection and mating success in these species (Boppré, Petty, Schneider, & Meinwald, 1978).

In another study focusing on Parantica sita, it was found that this compound production is directly linked to the ingestion of specific pyrrolizidine alkaloids (PAs). The study demonstrates that only certain PAs can be effectively transformed into this compound, highlighting the selective ingestion of these compounds by male butterflies for pheromone production (Honda, Honda, Yamamoto, & Ômura, 2005).

This compound in Alar Scent Organ of Butterflies

The utilization of this compound extends to the alar scent organ of butterflies, particularly in the Parantica sita males. This compound is secreted from the alar androconial organ (sex brand) of these butterflies. The study demonstrates a correlation between the ingestion of certain PAs and the production of this compound, with varying efficiencies observed among different types of PAs. The ability of P. sita males to convert limited chemical types of PAs into this compound suggests a complex biochemical process underlying this pheromone production (Honda et al., 2005).

Safety and Hazards

Future Directions

While there is limited information on future directions specifically related to Danaidone, the study of plant-derived alkaloids and their utilization by insects is a field of ongoing research . Further studies could explore the role of this compound and similar compounds in other species, as well as potential applications in pest control or other areas.

Mechanism of Action

Target of Action

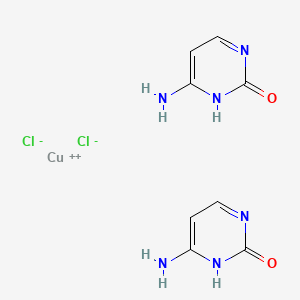

Danaidone, also known as DANAIDON, is a major pheromone component in several species of Danaidae . The primary targets of this compound are the alar androconial organs (sex brand) of male Danaid butterflies . These organs secrete a variety of compounds that serve as pheromones during courtship behavior .

Mode of Action

This compound is derived from various pyrrolizidine alkaloids (PAs), which males ingest as adults from PA-containing plants . The compound interacts with its targets by being secreted as a major component from the alar androconial organ . This interaction results in the production of pheromones that are essential for the courtship behavior of Danaid butterflies .

Biochemical Pathways

The biochemical pathway of this compound involves the sequestration of pyrrolizidine alkaloids (PAs) from plants, which are then used as precursors for pheromone production . This process is similar to the pharmacophagous acquisition and utilization of PAs reported for many ithomiid butterflies and larvae of some arctiid moths .

Pharmacokinetics

The pharmacokinetics of this compound involves the ingestion of pyrrolizidine alkaloids (PAs) by adult male Danaid butterflies from PA-containing plants . These PAs are then sequestered in the body tissue and used as precursors for this compound production . The amount of this compound produced can vary depending on the type of PA ingested .

Result of Action

The result of this compound’s action is the production of pheromones that are essential for the courtship behavior of Danaid butterflies . These pheromones are secreted from the alar androconial organ and are necessary for the acceptance of a male by a female .

Action Environment

The action of this compound is influenced by environmental factors such as the availability of PA-containing plants . In the field, males selectively ingest particular PAs that are readily transformable into this compound . This suggests that the action, efficacy, and stability of this compound are dependent on the specific environmental conditions and the availability of PA-containing plants .

properties

IUPAC Name |

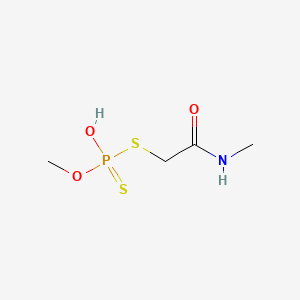

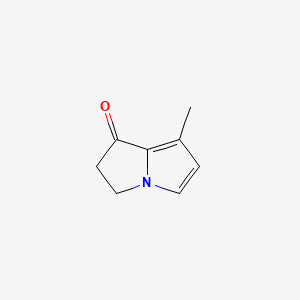

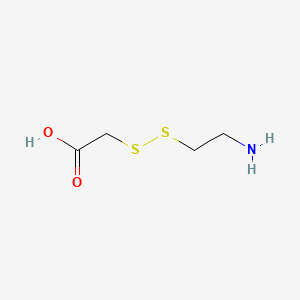

7-methyl-2,3-dihydropyrrolizin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,4H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFLNXOPXJMZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)CCN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209446 | |

| Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6064-85-3 | |

| Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxo-1-imidazolidinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1231891.png)

![(1R,2R,4R,6R,7R,8R,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,9,11,16-tetrone](/img/structure/B1231893.png)

![1-(Dipyridin-2-ylmethylideneamino)-3-[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1231901.png)